4-(2-Ethyl-1-butenyl)-morpholine
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Overview
Description
4-(2-Ethyl-1-butenyl)-morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the formula O(CH2CH2)2NH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1-butenyl)-morpholine typically involves the reaction of morpholine with 2-ethyl-1-butenyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{2-Ethyl-1-butenyl halide} \rightarrow \text{this compound} + \text{Halide ion} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography can be used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1-butenyl)-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the butenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides
Reduction: Reduced morpholine derivatives
Substitution: Substituted morpholine derivatives
Scientific Research Applications
4-(2-Ethyl-1-butenyl)-morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1-butenyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring allows for hydrogen bonding and electrostatic interactions with target molecules, while the 2-ethyl-1-butenyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the 2-ethyl-1-butenyl group.
4-(2-Methyl-1-butenyl)-morpholine: A similar compound with a methyl group instead of an ethyl group.
4-(2-Ethyl-1-butenyl)-piperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2-Ethyl-1-butenyl)-morpholine is unique due to the presence of both the morpholine ring and the 2-ethyl-1-butenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The morpholine ring provides a versatile scaffold for chemical modifications, while the 2-ethyl-1-butenyl group enhances its lipophilicity and potential biological activity.
Properties
CAS No. |
28478-26-4 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(2-ethylbut-1-enyl)morpholine |
InChI |
InChI=1S/C10H19NO/c1-3-10(4-2)9-11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
InChI Key |
XAAWNHUYVLXFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CN1CCOCC1)CC |
Origin of Product |
United States |
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